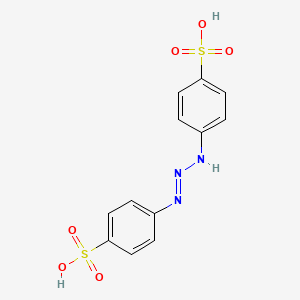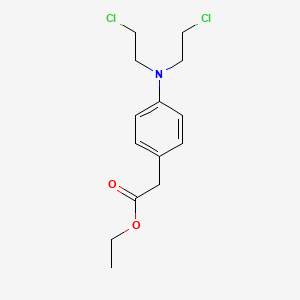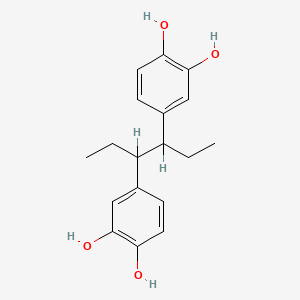![molecular formula C17H20N2O9S B1211396 4-[[Glutamic acid]-carbonyl]-benzene-sulfonyl-d-proline](/img/structure/B1211396.png)
4-[[Glutamic acid]-carbonyl]-benzene-sulfonyl-d-proline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(D-prolinosulfonyl)benzoyl]-L-glutamic acid is a sulfonamide, a N-acylpyrrolidine, a pyrrolidinemonocarboxylic acid, a N-acyl-L-glutamic acid and a D-proline derivative.
Aplicaciones Científicas De Investigación
Oxidative Stress and Protein Analysis
Glutamic semialdehyde, a product of the oxidation of arginine and proline, is a significant contributor to protein carbonyls in tissues. The quantitation of such compounds, including those derived from glutamic acid, provides specific information on the oxidative status of proteins. This is crucial in understanding pathology and aging, and can be used in various biological samples such as tissue protein and cell cultures (Requena, Levine, & Stadtman, 2003).
Biochemical Pathways and Microbiology
The interconversion of glutamic acid and proline has been studied in microorganisms like Escherichia coli. This research provides insights into the biochemical pathways of amino acids and their transformation, which is essential for understanding microbial physiology and metabolism (Strecker, 1957).
Synthesis and Inhibition Studies
Recent studies include the synthesis of benzyloxy-S-glutamic acid derivatives, utilizing glutamic acid for the inhibition of excitatory amino acid transporters. This research has implications for the development of novel pharmaceutical compounds (Tamborini et al., 2009).
Enzymatic Reactions and Metabolism
The synthesis of β-hydroxy derivatives of L-glutamic acid, as part of peptide/protein studies, demonstrates the importance of glutamic acid derivatives in understanding and manipulating enzymatic reactions and metabolism (Kumar & Chattopadhyay, 2015).
Neurochemistry and Pharmacology
Investigations into the role of glutamic acid in the central nervous system, particularly its excessive levels associated with neurodegenerative disorders, have led to the development of Glu receptor antagonists. This research is pivotal for therapeutic interventions in neurological diseases (Catarzi, Colotta, & Varano, 2007).
Proline Synthesis and Arginine Synthesis
Understanding the biosynthesis of amino acids like proline and arginine, where glutamic acid contributes significantly, is essential for comprehending plant nitrogen metabolism and its applications in agriculture and plant science (Thompson, 1980).
Propiedades
Nombre del producto |
4-[[Glutamic acid]-carbonyl]-benzene-sulfonyl-d-proline |
|---|---|
Fórmula molecular |
C17H20N2O9S |
Peso molecular |
428.4 g/mol |
Nombre IUPAC |
(2S)-2-[[4-[(2R)-2-carboxypyrrolidin-1-yl]sulfonylbenzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C17H20N2O9S/c20-14(21)8-7-12(16(23)24)18-15(22)10-3-5-11(6-4-10)29(27,28)19-9-1-2-13(19)17(25)26/h3-6,12-13H,1-2,7-9H2,(H,18,22)(H,20,21)(H,23,24)(H,25,26)/t12-,13+/m0/s1 |
Clave InChI |
NDDOUBGQRWFVQM-QWHCGFSZSA-N |
SMILES isomérico |
C1C[C@@H](N(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)O |
SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC(CCC(=O)O)C(=O)O)C(=O)O |
SMILES canónico |
C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC(CCC(=O)O)C(=O)O)C(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




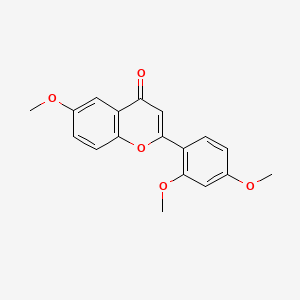
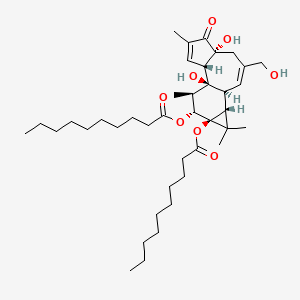

![2-[[(1R)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]methyl]-5-(methylamino)-1,4-benzoquinone](/img/structure/B1211317.png)
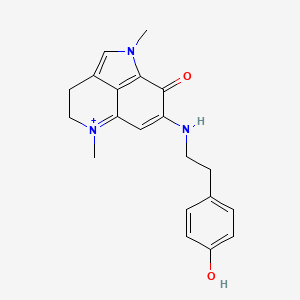
![1',3'-Dimethyl-7',9'-dihydrospiro[indole-3,8'-purine]-2,2',6'(1h,1'h,3'h)-trione](/img/structure/B1211322.png)
![2-Nitro-alpha-[(2,2,2-trifluoroethoxy)methyl]-imidazole-1-ethanol](/img/structure/B1211326.png)

